molecular formula C29H27N2O10P B601457 (4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 189188-38-3

(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No. B601457
M. Wt: 594.51
InChI Key:
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Description

Doripenem Impurity MAP-alfa isomer is a Meropenem intermediate.

Scientific Research Applications

Synthesis and Modification

  • This compound is involved in the synthesis of C3-modified carbapenems. Reactions with 2-sulfanylacetamides derived from taurine and cytisine have been explored to produce corresponding AdNE substitution products (Torosyan et al., 2020).
  • It has been used in creating (5R,6S)‐6‐[(1R)‐hydroxyethyl]‐3‐[1‐methylpyridinium‐2‐YL‐methanethio]‐[3‐14C]‐7‐oxo‐1‐azabicyclo[3.2.0]hept‐2‐ene‐2‐carboxylate through a series of reactions involving rhodium diacetate and diphenylchlorophosphate (Swigor et al., 1988).

Antibacterial Activity

  • New C-3 modified carbapenems synthesized using this compound have shown enhanced antibacterial activity against microorganisms like Escherichia coli and Pseudomonas aeruginosa, surpassing the activity of known drugs like Meropenem and Cilapenem (Valiullina et al., 2019).

Cycloaddition Reactions

  • The compound undergoes 1,3-dipolar addition reactions with diazomethane and acetonitrile oxide, leading to novel spirodihydropyrazole-carbapenems and spirodihydroisoxazole-carbapenems (Corbett, 1986).

Diels–Alder and 1,3-dipolar Cycloaddition Reactions

  • Involvement in Diels–Alder and 1,3-dipolar cycloaddition reactions, yielding a range of polycyclic azetidinone structures (Bateson et al., 1986).

Phosphorylation Studies

  • Phosphorylation reactions with diphenylphosphinic chloride and chlorodiphenylphosphine have been performed on this compound, with structural determinations made via NMR spectroscopy and mass spectrometry (Sousa et al., 2010).

Comparative Stability Studies

  • Comparative studies on the stability of this compound, among other carbapenems and penems, against renal dehydropeptidase-I (DHP-I) have been conducted (Hikida et al., 1993).

Cycloaddition with Cyclopentadiene

  • Acid-catalyzed [3+2] and [4+2] cycloadditions with cyclopentadiene have been investigated, leading to new adducts and insights into the cycloaddition mechanisms (Sousa et al., 2008).

Stereochemical Inversion and Derivative Synthesis

  • Studies on stereochemical inversion at specific carbon atoms in the molecule, leading to the synthesis of derivatives like thienamycins (Corbett et al., 1983).

Synthesis of Brain Imaging Agents

  • Used in the synthesis of potential metabolites of brain imaging agents, highlighting its role in neuroscientific research (Andersen et al., 1997).

properties

IUPAC Name

(4-nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-NUQURWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doripenem Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 4
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 5
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 6
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

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